molecular formula C15H13NO3S2 B1671369 Epalrestat CAS No. 82159-09-9

Epalrestat

Numéro de catalogue B1671369
Numéro CAS: 82159-09-9
Poids moléculaire: 319.4 g/mol
Clé InChI: CHNUOJQWGUIOLD-NFZZJPOKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Epalrestat is a carboxylic acid derivative and a noncompetitive and reversible aldose reductase inhibitor . It is used for the treatment of diabetic neuropathy, which is one of the most common long-term complications in patients with diabetes mellitus . It reduces the accumulation of intracellular sorbitol which is believed to be the cause of diabetic neuropathy, retinopathy, and nephropathy .


Synthesis Analysis

Glycine reacts with carbondisulfide, then with ClCH(2)COONa to give 3-carboxymethylrhodanine. PhCHO reacts with CH(3)CH(2)CHO in NaOH/EtOH solution to produce 2-methylcinnamaldehyde. 3-carboxymethylrhodanine and 2-methylcinnamaldehyde are treated with NH(3).H(2)O to obtain epalrestat .


Molecular Structure Analysis

The molecular formula of Epalrestat is C15H13NO3S2 . Epalrestat was able to form a cocrystal with a pharmaceutically acceptable coformer of caffeine. The cocrystal was characterized using powder X-ray diffraction and infrared spectroscopy, and the structure was determined using single crystal structure analysis .


Chemical Reactions Analysis

Two homologues of epalrestat were synthesized and characterized by IR, MS, elemental analysis, 1H NMR, 13C NMR and their crystal structures were determined by X-ray diffraction method . The crystals of both compounds belong to the triclinic centrosymmetric space group .


Physical And Chemical Properties Analysis

The molecular weight of Epalrestat is 319.4 g/mol . It has a density of 1.43 g/cm3, a melting point of 210 °C, and a boiling point of 516.8 °C .

Applications De Recherche Scientifique

1. Diabetic Peripheral Neuropathy

  • Summary of Application : Epalrestat is used as an aldose reductase inhibitor to treat diabetic peripheral neuropathy. It is believed to prevent the deterioration of nerve function parameters seen in diabetic patients .
  • Methods of Application : Subjects with diabetic neuropathy, median motor nerve conduction velocity (MNCV) ≥40 m/s, and HbA1c ≤9% were enrolled in a study and randomized to 150 mg/day epalrestat or a control group .
  • Results : Over a 3-year period, epalrestat prevented the deterioration of median MNCV, minimum F-wave latency (MFWL), and vibration perception threshold (VPT) seen in the control group. The between-group difference in change from baseline in median MNCV was 1.6 m/s .

2. Ocular Delivery

  • Summary of Application : Epalrestat is used in the development of niosomes for ocular delivery to protect diabetic eyes from damage linked to sorbitol production and accumulation .
  • Methods of Application : Cationic niosomes were made using polysorbate 60, cholesterol, and 1,2-di-O-octadecenyl-3-trimethylammonium propane. The niosomes were characterized using dynamic light scattering, zeta-potential, and transmission electron microscopy .
  • Results : The encapsulation efficiency was 99.76%, and 75% drug release was observed over 20 days. The prepared niosomes show promise to encapsulate and carry epalrestat through the eye to meet the need for controlled drug systems to treat the diabetic eye .

3. Diabetic Retinopathy

  • Summary of Application : Epalrestat is used to improve electroretinogram parameters and photo stress recovery time in patients with diabetic retinopathy .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results : Epalrestat 300 mg/day for 1 or 3 years was significantly superior to placebo or no treatment in improving electroretinogram parameters and photo stress recovery time in patients with diabetic retinopathy .

4. Erectile Dysfunction

  • Summary of Application : Epalrestat is used to restore the erectile function of diabetic erectile dysfunction using a rat model .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results : The specific results or outcomes are not mentioned in the source .

5. Treatment of Rare Diseases

  • Summary of Application : As an orphan drug, Epalrestat is intended to treat rare diseases or conditions. It targets AKR1B1 and is used in the treatment of various conditions related to the nervous system, endocrinology and metabolic diseases, as well as congenital disorders .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results : The specific results or outcomes are not mentioned in the source .

6. Prevention of Nerve Deterioration

  • Summary of Application : Epalrestat is used to prevent nerve deterioration (diabetic neuropathy). It relieves numbness/pain of the hands, feet and legs, which are the commonly experienced complications of diabetes .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results : The specific results or outcomes are not mentioned in the source .

5. Treatment of Rare Diseases

  • Summary of Application : As an orphan drug, Epalrestat is intended to treat rare diseases or conditions. It targets AKR1B1 and is used in the treatment of various conditions related to the nervous system, endocrinology and metabolic diseases, as well as congenital disorders .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results : The specific results or outcomes are not mentioned in the source .

6. Prevention of Nerve Deterioration

  • Summary of Application : Epalrestat is used to prevent nerve deterioration (diabetic neuropathy). It relieves numbness/pain of the hands, feet and legs, which are the commonly experienced complications of diabetes .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results : The specific results or outcomes are not mentioned in the source .

Safety And Hazards

Epalrestat is fatal if swallowed . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Epalrestat has been shown to effectively suppress NLRP3 inflammasome activation in vivo and in vitro and might be a new therapeutic approach for NASH . It is also suggested that aldose reductase, the target of Epalrestat, is an emerging target for the development of interventions for diabetic cardiovascular complications .

Propriétés

IUPAC Name

2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7+,12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNUOJQWGUIOLD-NFZZJPOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046479
Record name Epalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664249
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Epalrestat

CAS RN

82159-09-9
Record name Epalrestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82159-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epalrestat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082159099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epalrestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15293
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Epalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epalrestat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPALRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/424DV0807X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epalrestat
Reactant of Route 2
Epalrestat
Reactant of Route 3
Epalrestat
Reactant of Route 4
Epalrestat
Reactant of Route 5
Epalrestat
Reactant of Route 6
Epalrestat

Citations

For This Compound
4,560
Citations
MA Ramirez, NL Borja - Pharmacotherapy: The Journal of …, 2008 - Wiley Online Library
… Epalrestat is an aldose reductase inhibitor that is … , epalrestat may affect or delay progression of the underlying disease process. Data from experimental studies indicate that epalrestat …
JW Steele, D Faulds, KL Goa - Drugs & aging, 1993 - Springer
… The effects of age and renal impairment on the efficacy and tolerability of epalrestat require … fully determine the role of epalrestat. The suggested ability of epalrestat to prevent the onset …
Number of citations: 97 link.springer.com
X Wang, H Lin, S Xu, Y Jin, R Zhang - Drug design, development …, 2018 - Taylor & Francis
Background Alpha lipoic acid (ALA), a type of antioxidant, is used in combination with epalrestat in the treatment of diabetic peripheral neuropathy (DPN). However, whether combined …
Number of citations: 21 www.tandfonline.com
N Hotta, Y Akanuma, R Kawamori, K Matsuoka… - Diabetes …, 2006 - Am Diabetes Assoc
OBJECTIVE—We sought to evaluate the long-term efficacy and safety of epalrestat, an aldose reductase inhibitor, on diabetic peripheral neuropathy. RESEARCH DESIGN AND …
Number of citations: 425 diabetesjournals.org
N Hotta, N Sakamoto, Y Shigeta, R Kikkawa… - Journal of Diabetes and …, 1996 - Elsevier
… neuropathy were treated with epalrestat, an aldose reductase … neuropathy who were treated with epalrestat for 3–12 months … , they strongly suggest that epalrestat is a highly effective …
Number of citations: 115 www.sciencedirect.com
C Ohmura, H Watada, K Azuma, T Shimizu… - Endocrine …, 2009 - jstage.jst.go.jp
… of epalrestat (150 mg/day), an aldose reductase inhibitor. While administration of epalrestat … the potential usefulness of epalrestat in reducing oxidative stress in type 2 diabetes mellitus. …
Number of citations: 70 www.jstage.jst.go.jp
TN Reddy, M Ravinder, P Bagul, K Ravikanti… - European journal of …, 2014 - Elsevier
… epalrestat), we focused on the synthesis of new epalrestat analogues carrying other functional groups. In this context, to increase the efficacy of epalrestat we mainly modified epalrestat …
Number of citations: 67 www.sciencedirect.com
N Hotta, R Kawamori, M Fukuda, Y Shigeta… - Diabetic …, 2012 - Wiley Online Library
… to evaluate the efficacy of epalrestat, an aldose reductase … (control group) and epalrestat therapy (epalrestat group) in … 52 patients from the control and epalrestat groups, respectively). …
Number of citations: 123 onlinelibrary.wiley.com
J Ji, MX Xu, TY Qian, SZ Zhu, F Jiang, ZX Liu… - Molecular Biology …, 2020 - Springer
… In summary, epalrestat inhibits the progression of cervical cancer by inhibiting AKR1B1, and … epalrestat is a clinically used inhibitor of AKR1B1, we evaluated the effect of epalrestat on …
Number of citations: 17 link.springer.com
Y Hamada, J Nakamura, K Naruse, T Komori… - Diabetes …, 2000 - Am Diabetes Assoc
OBJECTIVE: To clarify the role of the polyol pathway in the intracellular formation of advanced glycation end products in human tissues, we examined the effects of epalrestat, an aldose …
Number of citations: 134 diabetesjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.